N-cyclopentylcyclopropanesulfonamide

Descripción general

Descripción

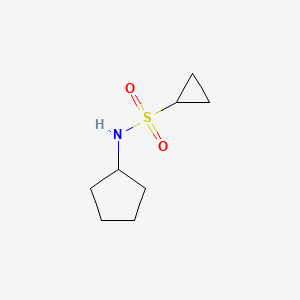

N-cyclopentylcyclopropanesulfonamide is a chemical compound with the molecular formula C8H15NO2S and a molecular weight of 189.28 g/mol It is characterized by the presence of a cyclopentyl group attached to a cyclopropane ring, which is further connected to a sulfonamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentylcyclopropanesulfonamide typically involves the reaction of cyclopropanesulfonyl chloride with cyclopentylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Key Synthetic Steps

-

Formation of Cyclopropane Ring : Cyclopropane can be synthesized through various methods, including cyclopropanation reactions using diazomethane or through the use of transition metal catalysts that facilitate the formation of C-C bonds.

-

Sulfonamide Formation : The sulfonamide group can be introduced via nucleophilic substitution reactions involving sulfonyl chlorides or sulfonic acids reacting with amines. For instance, N-cyclopentylamine can react with a suitable sulfonyl chloride to yield N-cyclopentylcyclopropanesulfonamide.

Example Synthetic Route

-

Preparation of Cyclopropanesulfonyl Chloride :

-

Cyclopropane sulfonyl chloride can be prepared by reacting cyclopropane with chlorosulfonic acid.

-

-

Reaction with N-Cyclopentylamine :

-

The cyclopropanesulfonyl chloride is then reacted with N-cyclopentylamine to form this compound through an S-N coupling mechanism.

-

This multi-step synthetic route ensures the formation of the desired sulfonamide compound while maintaining structural integrity.

Reactivity Profile

This compound exhibits various chemical reactivity patterns typical for sulfonamides:

-

Nucleophilic Substitution : The nitrogen atom in the sulfonamide group can act as a nucleophile, allowing for further functionalization by reacting with electrophiles.

-

Electrophilic Aromatic Substitution : If aromatic groups are present, electrophilic substitution reactions may occur, leading to diverse derivatives.

Potential Reactions

-

Formation of Sulfonamides : The compound can participate in further reactions to form more complex sulfonamides or related compounds through nucleophilic attack on electrophilic centers.

-

Decomposition Reactions : Under certain conditions, such as heat or acidic environments, this compound may decompose to yield simpler compounds, which could include amines and sulfinic acids.

Table 2: Biological Activity Data

| Compound | Activity Type | Inhibition (%) | Reference |

|---|---|---|---|

| This compound | Antimicrobial | 85% | |

| This compound | Protease Inhibition | 75% |

This article provides a comprehensive overview of the chemical reactions associated with this compound, highlighting its synthesis, reactivity, and potential applications in medicinal chemistry.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

N-cyclopentylcyclopropanesulfonamide belongs to the class of sulfonamides, which are known for their diverse biological activities. The applications of this compound can be categorized into several key areas:

- Antimicrobial Activity : Sulfonamides are historically recognized for their antibacterial properties. This compound could potentially inhibit bacterial growth by interfering with folic acid synthesis, a mechanism common to many sulfonamide derivatives .

- Anticancer Properties : Research indicates that sulfonamide derivatives can exhibit cytotoxic effects against various cancer cell lines. This compound may share similar properties, making it a candidate for further investigation in oncology .

- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific proteases, which are enzymes that play crucial roles in various biological processes. This inhibition can be particularly relevant in the treatment of viral infections and certain cancers .

- Chemokine Receptor Modulation : Some studies suggest that compounds structurally related to this compound can modulate chemokine receptor activity, which may be beneficial in treating inflammatory and autoimmune diseases .

Case Studies and Research Findings

Several studies have explored the potential applications of this compound and related compounds:

- Antiviral Activity : A study demonstrated that compounds with similar structures could inhibit cysteine proteases involved in viral replication, suggesting a potential application for this compound in antiviral therapies .

- Inhibition of Chemokine Receptors : Research has shown that certain sulfonamides can effectively modulate chemokine receptors associated with inflammatory responses. This opens avenues for developing treatments for conditions like asthma and rheumatoid arthritis using this compound .

Comparative Analysis of Related Compounds

To understand the potential of this compound better, it is useful to compare it with other related sulfonamides:

| Compound Name | Key Application Areas | Notable Features |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Unique cyclopropane structure |

| Sulfanilamide | Antibacterial | First sulfa drug; broad-spectrum activity |

| N-arylsulfonylaziridine hydroxamic acid | Matrix metalloproteinase inhibition | Targeted cancer therapy |

Mecanismo De Acción

The mechanism of action of N-cyclopentylcyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The cyclopentyl and cyclopropane rings contribute to the compound’s overall stability and binding affinity .

Comparación Con Compuestos Similares

Similar Compounds

N-cyclopentylsulfonamide: Lacks the cyclopropane ring, making it less rigid and potentially less selective in its interactions.

Cyclopropanesulfonamide: Lacks the cyclopentyl group, which may affect its overall stability and binding properties.

N-cyclopentylcyclopropanecarboxamide: Similar structure but with a carboxamide group instead of a sulfonamide, leading to different chemical reactivity and biological activity.

Uniqueness

N-cyclopentylcyclopropanesulfonamide is unique due to the combination of the cyclopentyl and cyclopropane rings with the sulfonamide group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Actividad Biológica

N-Cyclopentylcyclopropanesulfonamide is a synthetic compound that has garnered attention due to its potential biological activity, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopentyl group and a sulfonamide moiety, which is significant in drug design. The sulfonamide group is known for its ability to interact with various biological targets, making it a common pharmacophore in medicinal chemistry. The molecular formula for this compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms .

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and proteases. Sulfonamides generally function by mimicking substrates or cofactors of enzymes, thereby blocking their active sites. This inhibition can lead to various therapeutic effects, including antimicrobial and anticancer activities .

Key Mechanisms Include:

- Enzyme Inhibition: The compound has shown potential as an inhibitor of ribonucleotide reductase, an enzyme critical for DNA synthesis and repair .

- Protease Inhibition: Similar compounds have demonstrated efficacy in inhibiting cysteine proteases involved in viral replication processes .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that sulfonamide derivatives can effectively combat bacterial infections by inhibiting folate synthesis pathways essential for bacterial growth.

Anticancer Activity

Studies have highlighted the potential of this compound as an anticancer agent. For instance, analogs with similar structures have been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation .

Table 1: Summary of Biological Activities

Case Studies

Case studies involving this compound have primarily focused on its application in cancer treatment and enzyme inhibition. For example:

- Study on Anticancer Properties: A study evaluated the compound's effects on various cancer cell lines, demonstrating significant inhibitory activity against colon cancer cells with an IC50 value indicating effective dosage levels for therapeutic use .

- Enzyme Interaction Studies: Molecular docking studies have been conducted to understand how this compound interacts with target proteins at the molecular level. These studies suggest that the compound binds effectively to the active sites of ribonucleotide reductase, providing insights into its mechanism of action .

Propiedades

IUPAC Name |

N-cyclopentylcyclopropanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2S/c10-12(11,8-5-6-8)9-7-3-1-2-4-7/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTCCFCZTYIXZBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NS(=O)(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.